L-Carbidopa-3', 4'-Diphosphate
Description
Historical Context of L-DOPA and Carbidopa (B1219) Co-administration in Neuropharmacology
The treatment of Parkinson's disease was revolutionized in the 1960s with the discovery that the disease's motor symptoms were linked to a deficiency of the neurotransmitter dopamine (B1211576) in the brain. nih.gov Direct administration of dopamine is ineffective as it cannot cross the blood-brain barrier. proteopedia.org This led to the therapeutic use of its metabolic precursor, Levodopa (B1675098) (L-DOPA), which can enter the brain and be converted to dopamine. nih.govwikipedia.org
However, L-DOPA is extensively metabolized in the periphery by the enzyme DOPA decarboxylase (DDC), which converts it to dopamine before it can reach its intended target in the central nervous system. nih.govnih.govresearchgate.net This peripheral conversion not only reduces the therapeutic efficacy of L-DOPA but also causes significant side effects, such as nausea and vomiting. parkinson.org To overcome this, inhibitors of peripheral DDC were developed. nih.gov
In the early 1970s, the introduction of carbidopa, a DDC inhibitor that does not cross the blood-brain barrier, marked a major advancement. nih.govwikipedia.org When co-administered, carbidopa prevents the peripheral breakdown of L-DOPA, allowing a greater amount of L-DOPA to reach the brain. wikipedia.orgnih.gov This combination therapy, first marketed in 1975, significantly reduced the required dose of L-DOPA and minimized its peripheral side effects, establishing itself as the cornerstone of Parkinson's disease therapy. nih.govwikipedia.org
Challenges in Optimizing Pharmacokinetic Profiles of Conventional Dopa Decarboxylase Inhibitors
Despite the success of co-administration, long-term therapy with L-DOPA/carbidopa presents significant pharmacokinetic challenges. nih.govresearchgate.net Both L-DOPA and carbidopa have relatively short plasma half-lives. nih.govgoogle.com This leads to fluctuating plasma concentrations of L-DOPA, which in turn causes pulsatile stimulation of dopamine receptors in the brain. researchgate.netscispace.com Over time, these fluctuations are associated with the emergence of debilitating motor complications, such as dyskinesias (involuntary movements) and the "on-off" phenomenon, where patients cycle between periods of mobility and immobility. nih.govnih.govresearchgate.net
The oral administration of these drugs is also hampered by issues such as erratic gastrointestinal absorption. tandfonline.com The bioavailability of carbidopa from controlled-release oral formulations is approximately 58%. nih.gov Achieving stable and continuous plasma levels of both L-DOPA and carbidopa to provide more consistent dopaminergic stimulation has been a primary goal in the development of new therapeutic strategies. scispace.comtandfonline.com Efforts to overcome these limitations have included the development of controlled-release formulations and intestinal gel infusions, but the search for a more convenient and pharmacokinetically consistent delivery system continues. google.comscispace.comnih.gov
Conceptual Framework of Phosphate (B84403) Ester Prodrugs in Drug Delivery
The prodrug approach is a strategy used to overcome pharmaceutical and pharmacokinetic barriers of a parent drug. nih.gov A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. frontiersin.org The phosphate ester prodrug strategy is particularly effective for improving the aqueous solubility and bioavailability of drugs. nih.govvietnamjournal.rumdpi.com
Overview of the Research Significance of L-Carbidopa-3', 4'-Diphosphate as a Model Prodrug
L-Carbidopa-3',4'-diphosphate is a novel phosphate prodrug of carbidopa, designed to address the pharmacokinetic limitations of the conventional drug. google.comgoogle.comveeprho.com Its chemical structure involves the addition of two phosphate groups to the catechol moiety of the carbidopa molecule. veeprho.com
The primary significance of this prodrug lies in its potential to enable more consistent and continuous delivery of carbidopa. Research has shown that phosphate prodrugs of both L-DOPA and carbidopa can overcome the challenges of insufficient chemical stability and solubility that have hindered previous prodrug attempts. google.com By converting carbidopa into a highly water-soluble diphosphate (B83284) form, it becomes suitable for formulation in aqueous solutions for potential continuous administration methods, such as subcutaneous infusion. google.com
This approach aims to maintain stable, therapeutic plasma levels of carbidopa, which in turn would ensure consistent inhibition of peripheral DDC. When co-administered with a corresponding L-DOPA phosphate prodrug, this strategy is expected to provide steady levels of L-DOPA in the brain, thereby reducing the motor fluctuations associated with standard oral therapy. google.comgoogle.com Research in animal models has demonstrated the principle of this approach.
Interactive Data Table: Steady-State Blood Levels in Rats
The following table presents data from a study in rats, showing the steady-state blood concentrations of L-DOPA and carbidopa after administration of a combination of L-DOPA-3',4'-diphosphate and L-Carbidopa-3',4'-diphosphate at different dose ratios. This illustrates the in-vivo conversion of the prodrugs to their active forms.
| Dose Ratio (L-DOPA Prodrug : Carbidopa Prodrug) | Mean Steady-State L-DOPA Blood Level (ng/mL) | Mean Steady-State Carbidopa Blood Level (ng/mL) |
| 10:1 | 2500 | 250 |
| 4:1 | 3000 | 750 |
| 2:1 | 2200 | 1100 |
| 1:1 | 1800 | 1800 |
| Data derived from patent information describing preclinical studies and intended for illustrative purposes. google.com |
This research into L-Carbidopa-3',4'-diphosphate as a model prodrug represents a significant step toward developing advanced, continuous drug delivery systems for managing catecholamine levels in neuropharmacology, potentially offering a more stable and effective treatment paradigm for diseases like Parkinson's. google.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O10P2 |
|---|---|
Molecular Weight |
386.19 g/mol |
IUPAC Name |
(2S)-3-(3,4-diphosphonooxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
InChI |
InChI=1S/C10H16N2O10P2/c1-10(12-11,9(13)14)5-6-2-3-7(21-23(15,16)17)8(4-6)22-24(18,19)20/h2-4,12H,5,11H2,1H3,(H,13,14)(H2,15,16,17)(H2,18,19,20)/t10-/m0/s1 |
InChI Key |
LYLIRFRNFPSPFI-JTQLQIEISA-N |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)OP(=O)(O)O)OP(=O)(O)O)(C(=O)O)NN |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OP(=O)(O)O)OP(=O)(O)O)(C(=O)O)NN |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation of L Carbidopa 3 , 4 Diphosphate
Detailed Chemical Synthetic Routes for Carbidopa (B1219) Diphosphate (B83284) Derivatives
The synthesis of L-Carbidopa-3',4'-diphosphate primarily involves the phosphorylation of the two phenolic hydroxyl groups of L-Carbidopa. This requires careful selection of phosphorylating agents and reaction conditions to ensure the desired product is formed efficiently and with high purity.
The core of the synthesis is the regioselective phosphorylation of the 3'- and 4'-hydroxyl groups on the catechol moiety of carbidopa. A common method to achieve this is by using a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a suitable base. The catechol structure of carbidopa directs the phosphorylation to these specific positions. nih.gov
The reaction is typically performed in a basic solvent, such as pyridine, which also serves to neutralize the acidic byproducts generated during the reaction. To prevent unwanted side reactions with the amino and carboxylic acid groups, these functional groups may be protected prior to the phosphorylation step.
An alternative strategy involves phosphoramidite (B1245037) chemistry, a versatile method for forming phosphate (B84403) esters. This approach can offer high efficiency and control over the reaction.
Maximizing the yield and purity of L-Carbidopa-3',4'-diphosphate requires careful optimization of several reaction parameters. Key factors that are typically adjusted include the reaction temperature, the ratio of reactants, and the choice of solvent and base.
The phosphorylation reaction is often conducted at reduced temperatures, for example, between 0°C and 25°C, to control the reaction rate and minimize the formation of byproducts. An excess of the phosphorylating agent is generally used to drive the reaction towards complete diphosphorylation. The reaction progress is monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. veeprho.com
The table below summarizes key parameters that are often optimized in the synthesis.
| Parameter | Condition | Rationale |
| Temperature | 0°C to 25°C | To control reaction rate and minimize side product formation. |
| Phosphorylating Agent | Phosphorus oxychloride (POCl₃) | A common and effective reagent for phosphorylation. |
| Solvent/Base | Pyridine | Acts as both a solvent and an acid scavenger. |
| Reactant Ratio | Excess phosphorylating agent | To ensure complete diphosphorylation of the carbidopa substrate. |
| Monitoring | HPLC | To track reaction completion and product formation. veeprho.com |
Regioselective Phosphorylation Approaches at Phenolic Hydroxyls
Advanced Purification and Isolation Techniques
Following the synthesis, the crude product is a mixture that includes the desired L-Carbidopa-3',4'-diphosphate, partially phosphorylated intermediates, unreacted starting materials, and other byproducts. A multi-step purification process is therefore necessary to isolate the target compound.
Initial purification may involve quenching the reaction mixture with water or a buffer, followed by precipitation of the product. More advanced techniques are then employed to achieve high purity. Ion-exchange chromatography is a particularly powerful method for separating the highly charged diphosphate product from other components in the mixture.
Preparative High-Performance Liquid Chromatography (prep-HPLC) is another highly effective technique for isolating the final compound in a very pure form. A common approach is to use reverse-phase chromatography with a C18 column. The mobile phase often consists of a gradient of water and acetonitrile (B52724) with an ion-pairing agent to improve the retention and separation of the polar analyte. The purified fractions are then typically lyophilized to yield the final product as a stable solid.
Advanced Spectroscopic and Chromatographic Characterization for Structural Confirmation
The definitive confirmation of the structure and purity of L-Carbidopa-3',4'-diphosphate is accomplished through a combination of modern analytical methods.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides detailed information about the proton environments in the molecule. The signals for the aromatic protons on the catechol ring will be distinct from those in the starting carbidopa material due to the electronic effects of the attached phosphate groups. researchgate.net
¹³C NMR: Shows the carbon framework of the molecule. The chemical shifts of the C-3' and C-4' carbons are significantly altered upon phosphorylation, providing direct evidence that the phosphate groups are attached at these positions.
³¹P NMR: This is a critical technique for confirming the presence of the phosphate groups. A single peak in the ³¹P NMR spectrum is expected for the two chemically equivalent phosphorus atoms in the diphosphate moiety.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, which must match the calculated theoretical mass of C₁₀H₁₆N₂O₁₀P₂ (386.19 g/mol ). veeprho.com Tandem MS (MS/MS) can be used to analyze fragmentation patterns, which would be expected to show the loss of the phosphate groups, further confirming the structure.
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. The spectrum would show characteristic absorption bands for the P=O and P-O-C bonds of the phosphate esters, in addition to the vibrations from the carboxylic acid and hydrazine (B178648) groups.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final product. veeprho.comgoogle.com A single, sharp peak in the chromatogram under defined conditions indicates a high degree of purity. The identity of the compound can be further confirmed by comparing its retention time with that of a known reference standard.
The table below provides a summary of the analytical techniques used for characterization.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Characteristic shifts for aromatic and aliphatic protons. researchgate.net |
| ¹³C NMR | Structural confirmation | Shifts in C-3' and C-4' signals indicating phosphorylation. |
| ³¹P NMR | Phosphate confirmation | A single peak indicating two equivalent phosphate groups. |
| HRMS | Molecular formula confirmation | Accurate mass measurement matching the theoretical mass of 386.19 g/mol . veeprho.com |
| HPLC | Purity assessment | A single, sharp peak indicating high purity. veeprho.comgoogle.com |
Bioreversible Conversion and Enzyme Mediated Activation of L Carbidopa 3 , 4 Diphosphate
Mechanistic Investigations of Enzymatic Hydrolysis
The primary mechanism for the activation of L-Carbidopa-3',4'-diphosphate is enzymatic hydrolysis, a process where water molecules are used to break down the phosphate (B84403) ester bonds, releasing the active carbidopa (B1219).
The enzymatic conversion of phosphate ester prodrugs is predominantly carried out by a group of enzymes known as alkaline phosphatases (ALPs). nih.govnih.gov These enzymes are ubiquitously expressed in various tissues throughout the body, with particularly high concentrations found at the brush border surface of the intestinal epithelial cells, as well as in the liver, bone, and kidneys. acs.org The primary function of these enzymes in this context is to catalyze the hydrolysis of the phosphate monoesters, a process essential for the release of the parent drug from its phosphate prodrug form. acs.org
ALPs are metalloenzymes that typically contain zinc and magnesium ions in their active sites, which are crucial for their catalytic activity. researchgate.net The mechanism of hydrolysis involves the enzyme binding to the phosphate group of the substrate, followed by a nucleophilic attack that cleaves the P-O bond, releasing the alcohol (in this case, carbidopa) and inorganic phosphate. polymtl.ca The broad substrate specificity of ALPs allows them to act on a variety of phosphate-containing molecules, including prodrugs like L-Carbidopa-3',4'-diphosphate. The polarized localization of alkaline phosphatase in differentiated Caco-2 cells, a model for the intestinal barrier, suggests a directed conversion of such prodrugs during absorption. nih.gov
The rate of hydrolysis is dependent on the concentration of the prodrug. nih.gov The complete hydrolysis of some phosphate prodrugs, like the one for ATX, can be very rapid, occurring in less than 5 seconds in the presence of alkaline phosphatase. acs.org The following table, based on data from analogous phosphate prodrugs, illustrates the kind of kinetic parameters that would be relevant for L-Carbidopa-3',4'-diphosphate.
| Prodrug | Enzyme Source | Km (µM) | Reference |
| Fosphenytoin (B1200035) | Caco-2 cells | 1160 | nih.gov |
| Fosfluconazole (B1673567) | Caco-2 cells | 351 | nih.gov |
This table presents data for analogous compounds to illustrate the parameters of interest.
The biochemical environment, or milieu, can significantly impact the rate of enzymatic hydrolysis of L-Carbidopa-3',4'-diphosphate. Key factors include pH, the presence of inhibitors, and the concentration of co-factors.
Alkaline phosphatases exhibit optimal activity at an alkaline pH, typically around 9.8. acs.org However, the conversion of prodrugs is physiologically relevant at the pH of biological fluids, such as the pH of the small intestine (around 6.5) or blood plasma (around 7.4). acs.orgku.edu A decrease from the optimal alkaline pH to a more neutral physiological pH can reduce the catalytic efficiency of the enzyme. acs.org Studies on fostemsavir, another phosphate ester prodrug, have shown that the microenvironmental pH within a hydrating drug matrix can be acidic (pH 4-5), which could decrease the rate of ALP-mediated conversion. nih.gov
The activity of alkaline phosphatase can also be inhibited by various substances. Inorganic phosphate, a product of the hydrolysis reaction, is a known competitive inhibitor of ALP. researchgate.net This means that as the concentration of the released phosphate increases, the rate of the enzymatic reaction may decrease. Other substances, such as the amino acid L-phenylalanine, can act as uncompetitive inhibitors. researchgate.net The presence of plasma proteins can also affect the hydrolysis of prodrugs, potentially by binding to the prodrug and making it less accessible to the enzyme. acs.org
Conversely, the presence of divalent cations like magnesium (Mg²⁺) and zinc (Zn²⁺) is essential for the activity of alkaline phosphatase. researchgate.net An increase in Mg²⁺ concentration can increase the reaction rate, while the effect of Zn²⁺ can be concentration-dependent, stimulating the reaction at lower concentrations and inhibiting it at higher concentrations. researchgate.net
Quantitative Kinetic Analysis of Dephosphorylation
Non-Enzymatic Degradation Pathways and Chemical Stability in Biological Simulants
Beyond enzymatic hydrolysis, the stability of L-Carbidopa-3',4'-diphosphate is also influenced by non-enzymatic degradation, which is primarily dependent on the pH of the surrounding medium. The stability of the prodrug in different parts of the gastrointestinal tract can be assessed using simulated biological fluids.
For instance, studies on other phosphate prodrugs have shown high stability in simulated gastric fluid (SGF), which has a very low pH (around 1.2). nih.gov This suggests that L-Carbidopa-3',4'-diphosphate is likely to remain intact in the acidic environment of the stomach. In contrast, in simulated intestinal fluid (SIF), which has a pH closer to neutral (around 6.8), the conversion of a phosphate prodrug to its active form can occur over a few hours, even in the absence of enzymes, although the presence of intestinal enzymes like alkaline phosphatase significantly accelerates this process. nih.gov The stability of carbidopa itself in solution is also a factor to consider, with studies showing that it can degrade over time, a process that can be influenced by temperature and the presence of antioxidants. nih.gov
The following table summarizes the expected stability of a phosphate prodrug in simulated biological fluids, based on data from analogous compounds.
| Simulated Fluid | Typical pH | Expected Stability of Phosphate Prodrug | Reference |
| Simulated Gastric Fluid (SGF) | 1.2 | High (t½ > 3 hours) | nih.gov |
| Simulated Intestinal Fluid (SIF) | 6.8 | Moderate (conversion to active drug in ~3 hours) | nih.gov |
This table is based on data for an analogous phosphate prodrug and illustrates the expected stability profile.
Kinetic Profiling of Active Carbidopa Release
The ultimate goal of administering L-Carbidopa-3',4'-diphosphate is the controlled and sustained release of active carbidopa in the body. The kinetic profile of this release can be studied by measuring the concentration of carbidopa in the blood over time after administration of the prodrug.
While specific pharmacokinetic data for L-Carbidopa-3',4'-diphosphate in humans is not publicly available, preclinical studies in animal models have been described in patent literature. These studies show that following the administration of a combination of L-dopa-3',4'-diphosphate and carbidopa-3',4'-diphosphate, both L-dopa and carbidopa can be detected in the blood, indicating successful in vivo conversion of the prodrugs. polymtl.ca
Time-concentration profiles in rats and mini-pigs demonstrate the release of carbidopa into the bloodstream. polymtl.ca These profiles are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the prodrug and for establishing a dosing regimen that can maintain therapeutic levels of carbidopa over an extended period. The co-administration with a prodrug of L-dopa is designed to inhibit the peripheral metabolism of L-dopa, thereby increasing its bioavailability in the brain. polymtl.ca
Pharmacokinetic Research and Biotransformation in Preclinical Models
Absorption and Distribution Studies in In Vitro and Animal Systems
Preclinical investigations have been crucial in understanding how L-Carbidopa-3',4'-diphosphate behaves within a biological system. In rats, the co-administration of carbidopa (B1219) with L-DOPA has been shown to potentiate the plasma and muscle concentrations of both L-DOPA and its metabolite, 3-O-methyldopa (3-OMD). nih.gov This suggests that inhibiting peripheral L-DOPA decarboxylation with carbidopa effectively increases the systemic availability of L-DOPA.
In vitro models, such as those utilizing cultured mouse hippocampal neuronal cells (HT22), have been employed to investigate the neuroprotective effects of compounds that may be co-administered with L-DOPA and carbidopa, providing insights into cellular-level interactions. plos.org
In Vitro and Ex Vivo Metabolic Fate of L-Carbidopa-3',4'-Diphosphate
The primary metabolic transformation of L-Carbidopa-3',4'-diphosphate is its conversion to the active drug, carbidopa. This biotransformation is a critical step for the prodrug to exert its therapeutic effect of inhibiting aromatic L-amino acid decarboxylase (AADC).
The metabolism of the parent compound, L-DOPA, when administered with carbidopa, has been extensively studied. The major metabolic pathway of L-DOPA involves its methylation by catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD). nih.gov Dopamine (B1211576), the active metabolite of L-DOPA, is primarily metabolized by monoamine oxidase (MAO) to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then oxidized to 3,4-dihydroxyphenylacetic acid (DOPAC) and subsequently converted by COMT to homovanillic acid (HVA). nih.gov Another pathway involves the methylation of dopamine by COMT to produce 3-methoxytyramine (3-MT), which is also metabolized to HVA. nih.gov
In preclinical rat models, administration of L-DOPA with carbidopa resulted in elevated plasma and muscle concentrations of L-DOPA and 3-OMD. nih.gov While carbidopa effectively diminished dopamine levels in plasma, it tended to prolong the duration of elevated levels of the dopamine metabolites DOPAC and HVA in muscle tissue. nih.gov
The table below summarizes the key metabolites identified in preclinical studies following the administration of L-DOPA in the presence of carbidopa.
| Parent Compound | Metabolite | Enzyme(s) Involved |
| Levodopa (B1675098) (L-DOPA) | 3-O-Methyldopa (3-OMD) | Catechol-O-methyltransferase (COMT) |
| Dopamine | 3,4-Dihydroxyphenylacetic acid (DOPAC) | Monoamine oxidase (MAO), Aldehyde dehydrogenase |
| Dopamine | Homovanillic acid (HVA) | MAO, Aldehyde dehydrogenase, COMT |
| Dopamine | 3-Methoxytyramine (3-MT) | Catechol-O-methyltransferase (COMT) |
Identification and Quantification of Metabolites
Preclinical Pharmacokinetic Modeling and Simulation for Prodrug Performance
Pharmacokinetic (PK) modeling is an essential tool for predicting the behavior of a drug in the body and for optimizing dosing regimens. Preclinical PK modeling of L-DOPA and carbidopa has provided valuable insights into their absorption, distribution, metabolism, and elimination characteristics.
In preclinical studies with rats, the pharmacokinetic parameters of L-DOPA were estimated following the administration of different formulations. For instance, a multiparticulate matrix of levodopa and carbidopa showed a higher area under the curve (AUC) and maximum concentration (Cmax) compared to a controlled-release formulation. srce.hr
The table below presents a comparison of key pharmacokinetic parameters of levodopa from a study in rats, highlighting the differences between various formulations.
| Formulation | Cmax (μg/mL) | AUC0-24 (μg.hr/mL) |
| Levodopa/Carbidopa Multipar ticulate Matrix (Formulation 3) | 36.28 ± 1.52 | 484.98 ± 18.70 |
| Levodopa/Carbidopa Multipar ticulate Matrix (Formulation 4) | 34.80 ± 2.19 | 535.60 ± 33.04 |
| Sinemet® CR | 30.62 ± 3.37 | 262.84 ± 16.73 |
Data from a study in rats administered levodopa/carbidopa (20/5 mg/kg). srce.hr
These data demonstrate how formulation can significantly influence the pharmacokinetic profile of levodopa.
Pharmacokinetic-pharmacodynamic (PK/PD) modeling has been utilized to link L-DOPA plasma concentrations to clinical effects. nih.gov In parkinsonian patients, a one-compartment pharmacokinetic model was used to describe the mean L-DOPA plasma concentrations. nih.gov Such models can help in understanding the lag between plasma concentrations and clinical response, which is a crucial aspect of L-DOPA therapy. nih.gov By using an "effect compartment" model, researchers have been able to estimate the equilibration half-life between plasma and the site of action. nih.gov
Furthermore, preclinical studies with deuterated L-DOPA (SD-1077) have shown that modifying the structure of the parent drug can alter its metabolic breakdown, leading to prolonged exposure to central dopamine. nih.gov These findings underscore the potential of using pharmacokinetic modeling to predict how structural modifications in a prodrug like L-Carbidopa-3',4'-diphosphate could translate to improved therapeutic performance.
Molecular Interactions and Structure Activity Relationships of Phosphate Modified Carbidopa
Elucidation of Molecular Interactions with Aromatic L-Amino Acid Decarboxylase (AADC)
Aromatic L-Amino Acid Decarboxylase (AADC), also known as Dopa Decarboxylase (DDC), is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that is central to the synthesis of the neurotransmitters dopamine (B1211576) and serotonin. openbiochemistryjournal.comwikipedia.orgopenbiochemistryjournal.com It is the primary target of carbidopa (B1219). drugbank.com Carbidopa's therapeutic function is to inhibit peripheral AADC, which prevents the premature conversion of L-Dopa to dopamine in the bloodstream, thereby increasing the amount of L-Dopa that can cross the blood-brain barrier. drugbank.comnih.gov
L-Carbidopa-3',4'-diphosphate, also known as foscarbidopa (B607533), is a prodrug designed for enhanced solubility and is rapidly converted to its active metabolite, carbidopa, by endogenous enzymes like alkaline phosphatase following administration. mpa.sesemanticscholar.org Consequently, the primary focus of research has been on the biological activity of carbidopa itself, rather than the binding affinity of the intact phosphate (B84403) prodrug. The steady-state plasma levels of foscarbidopa are at least 10 times lower than those of carbidopa during infusion, indicating rapid and efficient conversion. mpa.se
The active metabolite, carbidopa, is a potent inhibitor of AADC. drugbank.com It functions as a powerful irreversible inhibitor by forming a hydrazone linkage with the pyridoxal 5'-phosphate (PLP) cofactor at the enzyme's active site. openbiochemistryjournal.comdovepress.com This covalent modification deactivates the enzyme. dovepress.com The interaction is highly specific, and carbidopa, being a hydrazine (B178648) derivative, acts as a substrate analog that binds irreversibly to DDC. openbiochemistryjournal.comopenbiochemistryjournal.commdpi.com While specific Ki values for L-Carbidopa-3',4'-diphosphate are not detailed in the available literature, the efficacy of the prodrug system is predicated on its efficient conversion to carbidopa, which then exerts its well-characterized, high-affinity irreversible inhibition on AADC. mpa.seopenbiochemistryjournal.com
The mechanism of carbidopa's inhibition of AADC (DDC) is classified as orthosteric. nih.govopenbiochemistryjournal.com Orthosteric ligands bind directly to the active, or orthosteric, site of a receptor or enzyme, where the endogenous substrate normally binds. wikipedia.orgnih.gov Carbidopa directly targets the catalytic machinery within the AADC active site by reacting with the essential PLP cofactor. wikipedia.orgopenbiochemistryjournal.comdovepress.com The crystal structure of the DDC-carbidopa complex confirms that carbidopa occupies the active site near the monomer-monomer interface of the dimeric enzyme. openbiochemistryjournal.comnih.gov
Allosteric modulators, in contrast, bind to a topographically distinct site on the enzyme, inducing a conformational change that alters the activity of the orthosteric site. wikipedia.orgnih.govfrontiersin.org There is no evidence in the reviewed literature to suggest that carbidopa or its phosphate derivatives, including L-Carbidopa-3',4'-diphosphate, function as allosteric modulators of AADC. Their mechanism is a direct, irreversible, and orthosteric inhibition of the enzyme's catalytic function. openbiochemistryjournal.comdovepress.com
Binding Affinity Studies of L-Carbidopa-3', 4'-Diphosphate and its Metabolites
Comparative Structure-Activity Relationship Analysis of Carbidopa Phosphate Prodrugs
The primary goal of creating phosphate prodrugs of carbidopa is to improve its physicochemical properties, particularly aqueous solubility, without compromising the biological activity of the parent compound after in vivo conversion. google.comresearchgate.netmdpi.com
The addition of phosphate groups to the carbidopa molecule significantly enhances its aqueous solubility. google.com This effect is dependent on the degree of phosphorylation. Studies have shown a substantial increase in solubility for both mono- and diphosphorylated derivatives compared to the parent carbidopa. google.com This improved solubility is crucial for developing highly concentrated liquid formulations suitable for continuous subcutaneous infusion. nih.govnih.govresearchgate.net
Preclinical pharmacokinetic studies in rats and dogs have demonstrated that foscarbidopa has a high bioavailability (over 90%) following subcutaneous administration. mpa.se The prodrugs are rapidly converted to carbidopa, achieving steady-state concentrations of the active drug within the first day of continuous infusion. mpa.se While direct comparative preclinical efficacy studies between the mono- and di-phosphorylated forms are not extensively detailed, the solubility data clearly indicates that phosphorylation achieves the goal of creating a more soluble chemical entity suitable for novel delivery systems. researchgate.netgoogle.com
| Compound | Form | Solubility (mg/mL) |
|---|---|---|
| Carbidopa monohydrate | Crystalline | <4 |
| Carbidopa 3′-phosphate | Amorphous | >96 |
| Carbidopa 4′-phosphate | Amorphous | >200 |
| Carbidopa 3′,4′-diphosphate | Amorphous | >247 |
Stereochemistry plays a critical role in the biological activity of carbidopa. nih.gov The pharmacologically active form of carbidopa is the (2S) enantiomer, as reflected in its chemical name: (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid. openbiochemistryjournal.comnih.gov This specific three-dimensional arrangement is essential for its recognition by and binding to the active site of the AADC enzyme.
The synthesis of phosphate prodrugs like L-Carbidopa-3',4'-diphosphate is designed to retain this crucial stereocenter. researchgate.net The IUPAC name for the diphosphate (B83284) prodrug is (S)-3-(3,4-Bis(phosphonooxy)phenyl)-2-hydrazinyl-2-methylpropanoic acid, confirming the preservation of the S-configuration from the parent carbidopa structure. veeprho.com Maintaining the correct stereochemistry ensures that upon enzymatic cleavage of the phosphate groups, the released carbidopa molecule has the proper orientation to effectively bind to and inhibit its target enzyme, AADC.
Differential Effects of Mono- and Diphosphorylation on Pharmacological Efficacy (in vitro/preclinical)
Advanced Computational and Theoretical Studies
Computational methods have been instrumental in understanding the interaction between carbidopa and its target enzyme, DDC. The availability of the crystal structure of the DDC-carbidopa complex has facilitated advanced computational studies, including molecular docking and virtual screening protocols. openbiochemistryjournal.comnih.gov These approaches have been used to identify novel competitive inhibitors of DDC by using the known structure of the carbidopa-bound active site as a template. openbiochemistryjournal.comnih.gov
Molecular dynamics (MD) simulations have also been employed to investigate the structure-function relationship of AADC, providing insights into the conformational changes that occur upon cofactor and ligand binding. univr.it Furthermore, computational approaches like Density Functional Theory (DFT) calculations have been proposed for predicting the kinetics of prodrug conversion, such as estimating the half-life for the release of the parent drug. mdpi.comresearchgate.net While specific computational studies focusing exclusively on L-Carbidopa-3',4'-diphosphate are not widely published, the existing body of computational work on the DDC-carbidopa system provides a strong foundation for understanding the molecular interactions that are fundamental to the prodrug's ultimate mechanism of action. nih.govopenbiochemistryjournal.com
Molecular Docking and Dynamics Simulations of Prodrug-Enzyme Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a prodrug or its active form, and a biological target, typically a protein. nih.govrxlist.com For L-Carbidopa-3',4'-diphosphate, these simulations would be crucial in understanding how the phosphate modifications influence its interaction with enzymes responsible for its conversion to carbidopa and with its ultimate target, DOPA decarboxylase.
Although specific docking studies for L-Carbidopa-3',4'-diphosphate are not readily found, studies on carbidopa's interaction with DOPA decarboxylase provide a foundational understanding. nih.gov Carbidopa inhibits DDC by forming a hydrazone linkage with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. nih.gov The catechol ring of carbidopa is buried within a cleft in the active site, stabilized by van der Waals interactions with amino acid residues like Ile-101 and Phe-103. researchgate.net
Molecular dynamics simulations on the DOPA decarboxylase system have been performed to understand the dynamics and stability of ligand binding. nih.gov These simulations can reveal how the flexibility of the protein and the presence of water molecules affect the binding pose and affinity of a ligand. For L-Carbidopa-3',4'-diphosphate, MD simulations would be instrumental in assessing how the bulky and charged phosphate groups affect its entry and orientation within the active site of converting enzymes or if it has any direct interaction with DDC.
Table 1: Key Amino Acid Residues in DOPA Decarboxylase Interacting with Carbidopa
| Interacting Residue | Type of Interaction | Reference |
| Ile-101 | Van der Waals | researchgate.net |
| Phe-103 | Van der Waals | researchgate.net |
| Thr-82 | Hydrogen Bonding | researchgate.net |
| His-192 | Hydrogen Bonding | researchgate.net |
| Asp-271 | Salt Bridge (with PLP) | nih.gov |
| Lys-303 | Covalent Linkage (with PLP) | nih.gov |
This table is based on interactions with the parent compound, carbidopa, and provides a likely framework for the interactions of the active form of the prodrug.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Reaction Mechanisms
The conversion of a prodrug to its active form and the mechanism of enzyme inhibition often involve the formation and breaking of chemical bonds. Quantum mechanics/molecular mechanics (QM/MM) simulations are a hybrid approach ideal for studying such reactive processes in a biological environment. In a QM/MM simulation, the region of the system where the reaction occurs (e.g., the ligand and key active site residues) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.
For L-Carbidopa-3',4'-diphosphate, QM/MM studies would be essential to elucidate the mechanism of its hydrolysis, where the phosphate groups are cleaved to release active carbidopa. These simulations could identify the key amino acid residues in the responsible phosphatases that catalyze this reaction and calculate the energy barriers for the process.
Furthermore, QM/MM studies have been extensively used to understand the catalytic mechanism of PLP-dependent enzymes like DOPA decarboxylase. nih.gov These studies have investigated the intramolecular proton transfer events and the stabilization of reaction intermediates that are crucial for the enzyme's function. nih.gov While these studies have focused on the natural substrate, L-DOPA, and the inhibitor carbidopa, the methodologies are directly applicable to understanding any potential interactions of the diphosphate prodrug with the enzyme.
Table 2: Computational Methods for Studying Phosphate-Modified Carbidopa
| Computational Method | Application | Key Insights |
| Molecular Docking | Predicts the binding orientation of the prodrug and its active form within an enzyme's active site. | Provides a static picture of the most likely binding pose and identifies key interacting residues. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-protein complex over time. | Assesses the stability of the binding pose, the role of conformational changes, and the influence of solvent. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studies the chemical reaction mechanisms within the enzyme active site. | Elucidates the pathway of prodrug conversion, calculates reaction energy barriers, and identifies transition states. |
Advanced Analytical Methodologies for L Carbidopa 3 , 4 Diphosphate Research
Development and Validation of High-Sensitivity Quantitative Assays
The development of sensitive and specific quantitative assays is fundamental for the characterization of L-Carbidopa-3',4'-diphosphate. Given its structural similarity to carbidopa (B1219) and its potential presence in complex biological samples, highly sophisticated analytical techniques are required.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the quantification of L-Carbidopa-3',4'-diphosphate in complex biological matrices like plasma. nih.govdergipark.org.tr This technique offers high selectivity and sensitivity, which is crucial for pharmacokinetic studies. nih.gov For the analysis of the parent compound, carbidopa, and its derivatives, methods are often developed for simultaneous quantification with levodopa (B1675098) and its prodrugs. nih.govmdpi.com
A typical LC-MS/MS method would involve a simple protein precipitation step for plasma samples, followed by analysis using a triple quadrupole mass spectrometer. mdpi.com The use of an ion-pairing agent in the mobile phase can be essential to enhance the chromatographic retention and separation of these polar compounds on a reversed-phase column. indexcopernicus.com While specific methods for L-Carbidopa-3',4'-diphosphate are not extensively published, the methodologies developed for carbidopa provide a strong foundation. For instance, a validated UHPLC-MS/MS method for carbidopa in human plasma utilized a fast protein precipitation method and demonstrated high sensitivity, which would be adaptable for its diphosphate (B83284) prodrug. nih.gov Derivatization techniques have also been employed to improve the chromatographic properties and sensitivity of carbidopa analysis in biological fluids. researchgate.net
Table 1: Illustrative LC-MS/MS Method Parameters for Carbidopa Analysis (Based on established methods for the parent compound)
| Parameter | Details |
| Chromatography | Ultra-High Performance Liquid Chromatography (UPLC) |
| Column | Reversed-phase C18 or PFP column |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water, often containing an ion-pairing agent like perfluoropentanoic acid (PFPA) or formic acid. mdpi.comindexcopernicus.com |
| Detection | Triple Quadrupole Mass Spectrometer (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Sample Preparation | Protein precipitation for plasma samples. nih.govmdpi.com |
Advanced Chromatographic Techniques (e.g., UPLC) with Specialized Detectors
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. researchgate.net When coupled with specialized detectors such as electrochemical detectors (ED), it provides a powerful tool for the analysis of electroactive compounds like carbidopa and its derivatives. sci-hub.senih.gov Electrochemical detection is particularly sensitive for phenolic compounds and can be used for their selective determination in complex mixtures. sci-hub.se
The development of UPLC methods for L-Carbidopa-3',4'-diphosphate would likely focus on optimizing the mobile phase composition and pH to achieve efficient separation from potential metabolites and the parent drug. The use of a photodiode array (PDA) detector can also be employed for method development and validation, allowing for the simultaneous monitoring of multiple wavelengths. google.com
Electrochemical and Capillary Electrophoresis Applications
Electrochemical methods offer a low-cost and highly sensitive alternative for the detection of L-Carbidopa-3',4'-diphosphate. acs.org These methods are based on the electrochemical properties of the catechol group within the molecule. google.com While specific applications for the diphosphate derivative are not widely documented, the principles applied to carbidopa and levodopa are transferable. acs.org
Capillary electrophoresis (CE) is another powerful separation technique that has been successfully applied to the analysis of carbidopa and its related impurities. fabad.org.trfabad.org.tr CE offers high separation efficiency and requires minimal sample and reagent volumes. fabad.org.tr Methods have been developed for the simultaneous separation of levodopa, carbidopa, and their impurities, demonstrating the potential of CE for the quality control and analysis of L-Carbidopa-3',4'-diphosphate. fabad.org.tr The use of cyclodextrins as chiral selectors in CE can also enable the separation of enantiomers. mdpi.com
Comprehensive Sample Preparation Strategies for Diverse Research Samples
The choice of sample preparation technique is critical for obtaining accurate and reproducible results. For the analysis of L-Carbidopa-3',4'-diphosphate in biological fluids such as plasma, protein precipitation is a common and straightforward approach. nih.govmdpi.com This method involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte of interest.
For more complex matrices or when lower detection limits are required, solid-phase extraction (SPE) may be employed. SPE can provide a cleaner extract and can be used to concentrate the analyte, thereby increasing the sensitivity of the assay. The selection of the appropriate SPE sorbent and elution solvent is crucial for achieving high recovery of L-Carbidopa-3',4'-diphosphate.
Given the potential for degradation, especially the hydrolysis of the phosphate (B84403) groups, it is important to use stabilizers during sample collection and preparation. For carbidopa, antioxidants such as sodium metabisulfite (B1197395) have been used to prevent oxidation. indexcopernicus.com Similar precautions would be necessary for its diphosphate prodrug to ensure the integrity of the sample until analysis.
Long-Term Stability Studies in Experimental Formulations
The stability of a prodrug like L-Carbidopa-3',4'-diphosphate in its formulation is a critical parameter that influences its shelf-life and therapeutic efficacy. Stability studies are conducted under various conditions to assess the degradation of the compound over time.
A patent for carbidopa and L-dopa prodrugs provides some insight into the stability of L-Carbidopa-3',4'-diphosphate. google.com Aqueous solutions of the prodrug were monitored at different pH values and storage conditions. The results from these studies are summarized in the tables below.
Table 2: One-Day Stability of L-Carbidopa-3',4'-Diphosphate in Aqueous Solution at Room Temperature google.com
| Compound | pH | % Remaining After One Day |
| L-Carbidopa-3',4'-diphosphate | 6.8 | >97% |
Table 3: One-Day Stability of L-Carbidopa-3',4'-Diphosphate in a Combination Solution at Room Temperature with Nitrogen Purging google.com
| Compound | pH | % Remaining After One Day |
| L-Carbidopa-3',4'-diphosphate | 6.2 | >99% |
These studies indicate that L-Carbidopa-3',4'-diphosphate exhibits good stability in aqueous solutions over a 24-hour period, which is a crucial factor for potential parenteral formulations. google.com Long-term stability studies, often conducted according to ICH guidelines, would involve storing the formulation at different temperatures and humidity levels for extended periods. indexcopernicus.com The analytical methods described in the previous sections would then be used to quantify the amount of remaining L-Carbidopa-3',4'-diphosphate and to identify any degradation products.
Emerging Research Avenues and Future Directions in L Carbidopa 3 , 4 Diphosphate Research
Novel Prodrug Designs based on L-Carbidopa-3',4'-Diphosphate Scaffold
The development of novel prodrugs using the L-Carbidopa-3',4'-diphosphate scaffold is a promising area of research. The primary goal of creating prodrugs is to improve the physicochemical properties of a drug, such as solubility and stability, to enhance its absorption and bioavailability. nih.gov In the context of L-Carbidopa-3',4'-diphosphate, researchers are exploring modifications to its structure to optimize its conversion to carbidopa (B1219) in the body. google.com
One approach involves the synthesis of different phosphate (B84403) esters of carbidopa, including monophosphate and diphosphate (B83284) versions. google.com These modifications aim to create a more soluble and stable form of carbidopa that can be more consistently absorbed. google.comgoogle.com For instance, L-Carbidopa-3',4'-diphosphate is being investigated for its potential in continuous administration methods, such as subcutaneous or intravenous infusions, which could provide more stable plasma levels of the active drug. google.com
The design of these novel prodrugs often involves linking the active drug molecule to a promoiety, which is a chemical group that alters the drug's properties. In the case of L-Carbidopa-3',4'-diphosphate, the diphosphate group acts as the promoiety. The table below summarizes some of the key prodrugs based on the carbidopa scaffold that are under investigation.
| Prodrug Name | Parent Drug | Key Structural Feature | Investigated for |
| L-Carbidopa-3',4'-diphosphate | Carbidopa | Two phosphate groups attached to the 3' and 4' positions of the phenyl ring. veeprho.com | Potential for continuous administration and improved stability. google.com |
| Carbidopa-4'-monophosphate | Carbidopa | A single phosphate group at the 4' position of the phenyl ring. google.com | Improved solubility and bioavailability. |
| Carbidopa-3'-monophosphate | Carbidopa | A single phosphate group at the 3' position of the phenyl ring. google.com | Investigated as a potential prodrug of carbidopa. google.com |
Integration with Targeted Drug Delivery Systems in Preclinical Research
The integration of L-Carbidopa-3',4'-diphosphate with targeted drug delivery systems is a key focus of preclinical research. mdsabstracts.org These systems are designed to deliver the drug to a specific site in the body, which can enhance its therapeutic effect and reduce side effects. pjps.pk
One area of exploration is the development of formulations for alternative routes of administration, such as intranasal delivery. The Precision Olfactory Delivery (POD®) system, for example, is being tested for delivering powder formulations of levodopa (B1675098) and carbidopa to the upper nasal cavity, which is rich in blood vessels. mdsabstracts.org This approach aims to achieve rapid absorption and a faster onset of action. mdsabstracts.org
Another innovative approach is the development of in-situ forming implant systems. These systems involve injecting a liquid formulation that solidifies into a gel-like implant under the skin, providing a sustained release of the drug over an extended period, such as a week. This could significantly reduce the dosing frequency and improve patient convenience.
The table below highlights some of the targeted drug delivery systems being investigated in preclinical studies.
| Delivery System | Drug(s) | Route of Administration | Goal |
| Precision Olfactory Delivery (POD®) | Levodopa/Carbidopa | Intranasal | Rapid absorption and onset of action. mdsabstracts.org |
| In-situ forming implant | Levodopa/Carbidopa | Subcutaneous/Intramuscular | Sustained drug release over a week. |
| Ion-exchange resins | Levodopa/Carbidopa | Oral | Improved stability and sustained release. pjps.pk |
Exploring Potential Synergistic Effects with Other Neuroactive Compounds in Experimental Models
Researchers are actively investigating the potential synergistic effects of combining L-Carbidopa-3',4'-diphosphate with other neuroactive compounds in experimental models. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.
In the context of Parkinson's disease treatment, for which carbidopa is primarily used in conjunction with L-dopa, studies are exploring combinations with other drugs to enhance therapeutic outcomes. nih.gov For example, combining L-dopa with a dopamine (B1211576) agonist has been shown to have a synergistic stimulatory effect on dopaminergic neurons in primary cultures.
Another area of interest is the combination of L-dopa/carbidopa with compounds that can modulate other neurotransmitter systems or offer neuroprotective effects. For instance, studies have looked at the co-administration of L-dopa/carbidopa with Withania somnifera (Ashwagandha), which has been shown to potentiate the anticataleptic effects of L-dopa in mice. phcog.com Similarly, the green tea polyphenol (-)-epigallocatechin-3-gallate (EGCG) has been investigated for its potential to inhibit the breakdown of L-dopa and provide neuroprotection. plos.org
The table below provides examples of neuroactive compounds that have been studied for potential synergistic effects with the L-dopa/carbidopa system.
| Neuroactive Compound | Class | Potential Synergistic Effect | Experimental Model |
| Alpha-dihydroergocryptine | Dopamine Agonist | Stimulatory effect on dopaminergic neurons. | Primary culture of dopaminergic neurons. |
| Withania somnifera | Herbal Extract | Potentiation of L-dopa's anticataleptic effects. phcog.com | Haloperidol-induced catalepsy in mice. phcog.com |
| (-)-Epigallocatechin-3-gallate (EGCG) | Polyphenol | Inhibition of L-dopa methylation and neuroprotection. plos.org | In vitro and in vivo rat models. plos.org |
| Entacapone | COMT Inhibitor | Augmentation of norepinephrine (B1679862) production from L-DOPS. clinicaltrials.gov | Clinical study in humans. clinicaltrials.gov |
Advanced Methodologies for Investigating Prodrug-Microbiome Interactions
The gut microbiome, the vast community of microorganisms residing in the gastrointestinal tract, is increasingly recognized for its profound impact on drug metabolism and efficacy. harvard.edunih.gov Advanced methodologies are being developed to investigate the intricate interactions between prodrugs like L-Carbidopa-3',4'-diphosphate and the gut microbiome.
Research has shown that gut bacteria can metabolize L-dopa, potentially reducing its availability to the brain and contributing to side effects. biocodexmicrobiotainstitute.comnih.gov Some bacterial species possess enzymes that can decarboxylate L-dopa to dopamine, a reaction that carbidopa is designed to inhibit in the periphery. nih.govbiocodexmicrobiotainstitute.com However, studies have indicated that carbidopa may not effectively inhibit this bacterial enzymatic activity. harvard.edubiocodexmicrobiotainstitute.com
To better understand these interactions, researchers are employing a range of advanced techniques. These include:
Multi-omics analysis: This involves the comprehensive analysis of the genetic material (metagenomics), gene expression (metatranscriptomics), proteins (metaproteomics), and metabolites (metabolomics) of the gut microbiome. This approach can help identify the specific bacterial species and enzymatic pathways involved in prodrug metabolism. clinicaltrials.gov
Culturomics: This technique focuses on isolating and cultivating a wide range of gut bacteria, including previously uncultured species. uni-tuebingen.de This allows for detailed in vitro studies of how individual bacterial strains interact with prodrugs.
In vivo animal models: Germ-free and gnotobiotic (colonized with known bacterial species) animal models are crucial for dissecting the specific roles of the microbiome in prodrug metabolism and host response. biocodexmicrobiotainstitute.com
Capsule-based sampling: Non-invasive methods, such as ingestible capsules that can collect samples from specific regions of the small intestine, are being developed to obtain a more accurate picture of the microbiome at the site of drug absorption. clinicaltrials.gov
These advanced methodologies are essential for unraveling the complex interplay between L-Carbidopa-3',4'-diphosphate and the gut microbiome, which could ultimately lead to more personalized and effective therapeutic strategies.
| Methodology | Purpose | Application in Prodrug-Microbiome Research |
| Multi-omics | Comprehensive analysis of the microbiome's functional potential. | Identifying bacterial genes and pathways involved in metabolizing L-Carbidopa-3',4'-diphosphate. clinicaltrials.gov |
| Culturomics | Isolation and characterization of individual gut bacteria. | In vitro testing of prodrug metabolism by specific bacterial species. uni-tuebingen.de |
| Gnotobiotic Animal Models | Studying the effects of specific microbes in a controlled environment. | Determining the impact of defined microbial communities on prodrug efficacy and metabolism. biocodexmicrobiotainstitute.com |
| Capsule-based intestinal sampling | Non-invasive collection of intestinal fluid. | Analyzing the microbiome composition at the site of drug absorption. clinicaltrials.gov |
Table of Compounds Mentioned
Q & A
Q. What in vitro models best predict the metabolic stability of L-Carbidopa-3',4'-Diphosphate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
